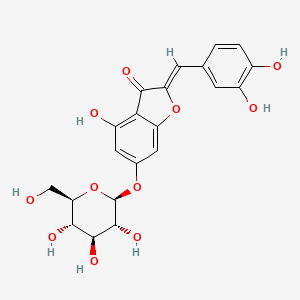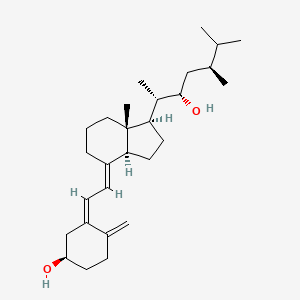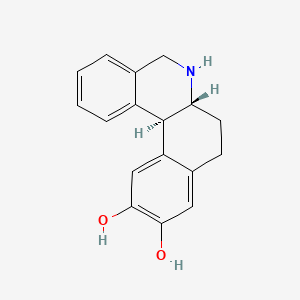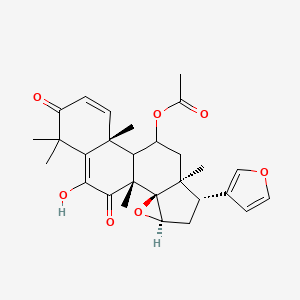
(E,E)-2-methyl-6-oxohepta-2,4-dienol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-2-methyl-6-oxohepta-2,4-dienol is the 7-hydroxy derivative of (3E)-6-methylhepta-3,5-dien-2-one. It is a methyl ketone, a primary alcohol and an enone.
科学的研究の応用
1. Chemical Reactions and Synthesis
- Reaction with Anthranilic Acid Hydrazide: (E,E)-2-methyl-6-oxohepta-2,4-dienol participates in reactions to form complex compounds. For example, ethyl 3,4-dihydroxy-6-oxohepta-2,4-dienoate, a related compound, reacts with anthranilic acid hydrazide to produce specific solvated compounds. The structures of these compounds are identified using IR, NMR, and X-ray diffraction data (Mukovoz et al., 2016).
2. Microbial Metabolism
- Role in Bacterial Degradation Pathways: The compound is a part of bacterial degradation pathways. For instance, Pseudomonas aeruginosa oxidizes o-cresol through a pathway involving 2-hydroxy-6-oxohepta-2,4-dienoic acid, highlighting its role in microbial metabolism (Ribbons, 1966).
3. Environmental Biodegradation
- Degradation of Environmental Pollutants: In the biodegradation of environmental pollutants like dinitrotoluenes, 2-hydroxy-6-oxohepta-2,4-dienoic acid is formed during the degradation process by specific bacterial strains (Nishino, Paoli, & Spain, 2000).
4. Enzymatic Studies
- Enzyme Substrate and Characterization: The compound serves as a substrate for enzymes like 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase. This enzyme, encoded by certain bacterial genes, has been studied for its properties and role in metabolic pathways (Duggleby & Williams, 1986).
5. Photoreactivity and Radical Scavenging Activity
- Exploration in Photoreactivity: The compound is explored in studies of Schiff bases, where its derivatives show tautomeric behavior and radical scavenging properties, indicating potential applications in pharmaceuticals and food industries (Kaştaş et al., 2017).
6. Gene Encoding Studies
- Genetic Research in Bacteria: The gene encoding the hydrolase for this compound in bacteria like Pseudomonas putida is a subject of study, providing insights into the genetic basis of microbial degradation processes (Menn, Zylstra, & Gibson, 1991).
7. Advanced Organic Chemistry
- Applications in Synthesis: The compound has been utilized in advanced organic synthesis processes. For example, it's used in the synthesis of (E,E)-2,4-dienols, showcasing its versatility in chemical synthesis (Kim, Lee, & Choi, 1986).
8. Involvement in Lewis Acid-Mediated Reactions
- Role in Diels-Alder Reactions: It participates in Lewis acid-mediated Diels-Alder reactions, demonstrating its use in creating complex molecular structures (Ward & Abaee, 2000).
9. Applications in Total Synthesis
- Use in Synthesizing Natural Products: This compound or its derivatives are used in total synthesis processes, such as the synthesis of scopine and pseudoscopine, highlighting its significance in the synthesis of complex organic molecules (Justice & Malpass, 1996).
10. Complex Metal Ion Interactions
- Metal Complex Formation: The compound forms complexes with metal ions, which are studied for their antibacterial and antioxidant properties. This suggests potential applications in the development of new therapeutic agents (Ekennia et al., 2017).
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
(3E,5E)-7-hydroxy-6-methylhepta-3,5-dien-2-one |
InChI |
InChI=1S/C8H12O2/c1-7(6-9)4-3-5-8(2)10/h3-5,9H,6H2,1-2H3/b5-3+,7-4+ |
InChIキー |
CZHVRQOHHDVSOA-HJIKTHEYSA-N |
異性体SMILES |
C/C(=C\C=C\C(=O)C)/CO |
SMILES |
CC(=CC=CC(=O)C)CO |
正規SMILES |
CC(=CC=CC(=O)C)CO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dichlorophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B1237105.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-4-thiazolyl]-4-quinazolinamine](/img/structure/B1237106.png)


![(3Z)-3-[2-[(3R)-3-[2-[(1S,3'S,4S)-1-Hydroxy-4,6,6-trimethylspiro[2,5-dioxabicyclo[2.2.2]octane-3,6'-oxane]-3'-yl]ethyl]-2,2-dimethyl-6-methylidenecyclohexyl]ethylidene]oxolan-2-one](/img/structure/B1237114.png)


![(8R,9S,13S,14S,16R)-2,16-dihydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1237118.png)


![[(1S,3S,5R,8Z,13S,14S,15R)-5,9,13-trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate](/img/structure/B1237122.png)


